N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide
Overview
Description
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a hydroxyl group and a piperidine ring, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide typically involves the reaction of 2-formylbenzoic acid hydrazide with 4-hydroxypiperidine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide can be used to study enzyme inhibition and protein interactions. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and piperidine groups play a crucial role in binding to these targets, leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N'-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]benzene-1-carboximidamide
N'-hydroxy-2-[(4-ethylpiperidin-1-yl)methyl]benzene-1-carboximidamide
N'-hydroxy-2-[(4-propylpiperidin-1-yl)methyl]benzene-1-carboximidamide
Uniqueness: N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide stands out due to its hydroxyl group on the piperidine ring, which can influence its reactivity and binding properties compared to its methyl, ethyl, and propyl analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWSNSWVUCXML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)CC2=CC=CC=C2/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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